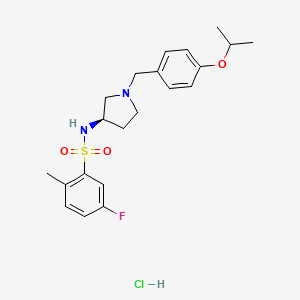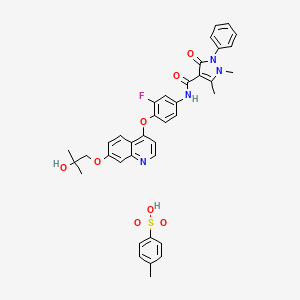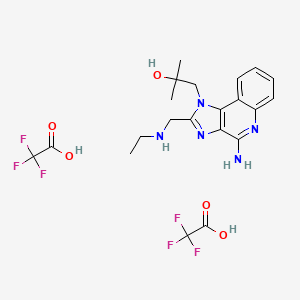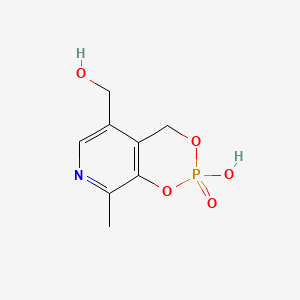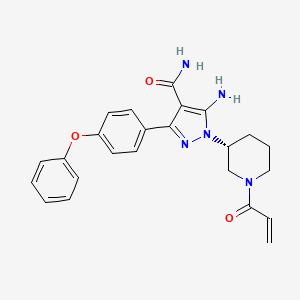![molecular formula C₄₆H₆₃ClN₄O₁₇S₃ B560599 4-[[5-[[(2S)-1-[[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]disulfanyl]-1-(2,5-dioxopyrrolidin-1-yl)oxy-1-oxobutane-2-sulfonic acid CAS No. 1626359-59-8](/img/structure/B560599.png)
4-[[5-[[(2S)-1-[[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]disulfanyl]-1-(2,5-dioxopyrrolidin-1-yl)oxy-1-oxobutane-2-sulfonic acid
Vue d'ensemble
Description
Sulfo-SPDB-DM4 is a compound used in the development of antibody-drug conjugates (ADCs). It is a conjugate of the maytansine-based payload DM4, an antitubulin agent, linked via the sulfo-SPDB linker. This compound is designed to deliver cytotoxic agents specifically to cancer cells, thereby minimizing damage to healthy cells .
Applications De Recherche Scientifique
Sulfo-SPDB-DM4 has several scientific research applications, particularly in the field of cancer therapy. It is used in the development of ADCs, which are designed to deliver cytotoxic agents specifically to cancer cells. This targeted approach reduces systemic toxicity and improves the efficacy of cancer treatments .
In addition to its use in cancer therapy, sulfo-SPDB-DM4 is also used in research to study the mechanisms of drug delivery and the effects of cytotoxic agents on cancer cells. It serves as a valuable tool for understanding the interactions between antibodies and their targets, as well as the intracellular pathways involved in drug release .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sulfo-SPDB-DM4 involves the conjugation of DM4 to an antibody via the sulfo-SPDB linker. The sulfo-SPDB linker is synthesized by reacting N-succinimidyl 4-(2-pyridyldithio)-2-sulfobutanoate with DM4 under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and is carried out at room temperature .
Industrial Production Methods
Industrial production of sulfo-SPDB-DM4 follows similar synthetic routes but on a larger scale. The process involves careful monitoring of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as liquid chromatography and stored under nitrogen at -80°C to maintain stability .
Analyse Des Réactions Chimiques
Types of Reactions
Sulfo-SPDB-DM4 undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfo-SPDB linker can undergo substitution reactions with thiol groups on antibodies.
Reduction Reactions: The disulfide bond in the sulfo-SPDB linker can be reduced to release the DM4 payload.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as dithiothreitol (DTT) and solvents like DMSO. The reactions are typically carried out at room temperature under inert conditions to prevent oxidation .
Major Products
The major product of these reactions is the antibody-drug conjugate, which consists of the antibody linked to the DM4 payload via the sulfo-SPDB linker. Upon reduction, the DM4 payload is released, exerting its cytotoxic effects on target cells .
Mécanisme D'action
The mechanism of action of sulfo-SPDB-DM4 involves the targeted delivery of the DM4 payload to cancer cells. The sulfo-SPDB linker attaches the DM4 payload to an antibody that specifically binds to antigens on the surface of cancer cells. Upon binding, the ADC is internalized by the cancer cell, and the disulfide bond in the sulfo-SPDB linker is reduced, releasing the DM4 payload. DM4 then inhibits tubulin polymerization and microtubule assembly, leading to cell cycle arrest and apoptosis .
Comparaison Avec Des Composés Similaires
Sulfo-SPDB-DM4 is unique in its use of the sulfo-SPDB linker, which adds a charged polar group to the ADC, improving its solubility and stability. Similar compounds include:
SPDB-DM4: Uses the SPDB linker without the sulfo group, resulting in lower solubility.
MCC-DM4: Uses the maleimidomethyl cyclohexane-1-carboxylate linker, which has different stability and release characteristics.
Hydrazone-DM4: Uses a hydrazone linker, which is cleaved under acidic conditions
Sulfo-SPDB-DM4 stands out due to its enhanced solubility and stability, making it a valuable tool in the development of next-generation ADCs .
Propriétés
IUPAC Name |
4-[[5-[[(2S)-1-[[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]disulfanyl]-1-(2,5-dioxopyrrolidin-1-yl)oxy-1-oxobutane-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H63ClN4O17S3/c1-25-12-11-13-33(64-10)46(59)24-31(65-43(58)48-46)26(2)40-45(6,67-40)34(23-38(55)50(8)29-21-28(20-25)22-30(63-9)39(29)47)66-41(56)27(3)49(7)35(52)16-18-44(4,5)70-69-19-17-32(71(60,61)62)42(57)68-51-36(53)14-15-37(51)54/h11-13,21-22,26-27,31-34,40,59H,14-20,23-24H2,1-10H3,(H,48,58)(H,60,61,62)/b13-11-,25-12-/t26-,27+,31+,32?,33-,34+,40+,45+,46+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJLJPQSHWOFQD-KRXLDPNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSCCC(C(=O)ON5C(=O)CCC5=O)S(=O)(=O)O)C)C)OC)(NC(=O)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)SSCCC(C(=O)ON5C(=O)CCC5=O)S(=O)(=O)O)C)\C)OC)(NC(=O)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H63ClN4O17S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1075.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




